3-(3-Ethoxyphenyl)-5-(piperidin-3-yl)-1,2,4-oxadiazole
CAS No.:
Cat. No.: VC15858602
Molecular Formula: C15H19N3O2
Molecular Weight: 273.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H19N3O2 |
|---|---|
| Molecular Weight | 273.33 g/mol |
| IUPAC Name | 3-(3-ethoxyphenyl)-5-piperidin-3-yl-1,2,4-oxadiazole |
| Standard InChI | InChI=1S/C15H19N3O2/c1-2-19-13-7-3-5-11(9-13)14-17-15(20-18-14)12-6-4-8-16-10-12/h3,5,7,9,12,16H,2,4,6,8,10H2,1H3 |
| Standard InChI Key | VCDLPGTYKMHPBE-UHFFFAOYSA-N |
| Canonical SMILES | CCOC1=CC=CC(=C1)C2=NOC(=N2)C3CCCNC3 |
Introduction
Structural and Physicochemical Properties
Molecular Architecture and Stereoelectronic Features
The compound’s structure (C₁₅H₁₉N₃O₂, molecular weight 273.34 g/mol) combines a planar 1,2,4-oxadiazole ring with two distinct substituents: a lipophilic 3-ethoxyphenyl group and a basic piperidine ring. The oxadiazole core contributes to aromatic stability and dipole interactions, while the ethoxy group enhances lipid solubility, as evidenced by a calculated partition coefficient (LogP) of 2.1. The piperidine moiety introduces a tertiary amine, enabling protonation at physiological pH and facilitating interactions with biological targets.
X-ray crystallography reveals a dihedral angle of 42° between the oxadiazole and phenyl rings, optimizing π-π stacking potential. The molecule’s polar surface area (61.2 Ų) and molar refractivity (78.6 cm³/mol) suggest moderate permeability across biological membranes, aligning with its observed solubility in dimethyl sulfoxide (DMSO) and ethanol.
Thermal and Solubility Characteristics
Thermogravimetric analysis indicates a melting point range of 85–87°C, with decomposition onset at 210°C. Solubility studies demonstrate the following profile:
| Solvent | Solubility (mg/mL) |
|---|---|
| DMSO | 25.4 |
| Ethanol | 18.9 |
| Water | <0.1 |
Data sourced from
The limited aqueous solubility (<<0.1 mg/mL) necessitates formulation strategies for in vivo applications, with micronization and lipid-based carriers showing promise in preliminary studies.
Synthesis and Analytical Characterization
Synthetic Pathways
The primary synthesis route involves a two-step cyclocondensation strategy:
-
Precursor Formation: 3-Ethoxybenzoic acid is converted to its corresponding amidoxime via reaction with hydroxylamine hydrochloride in ethanol/water (yield: 78%).
-
Oxadiazole Ring Closure: The amidoxime undergoes cyclization with piperidin-3-ylcarbonyl chloride in the presence of N,N’-dicyclohexylcarbodiimide (DCC), yielding the target compound in 65% isolated yield.
The reaction mechanism proceeds through a nucleophilic attack of the amidoxime’s oxygen on the carbonyl carbon, followed by dehydration (Figure 1). Optimized conditions use tetrahydrofuran (THF) as solvent at 80°C for 12 hours.
Purification and Quality Control
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) achieves >98% purity, with retention time = 9.4 min. Structural confirmation employs:
-
¹H NMR (400 MHz, DMSO-d₆): δ 1.35 (t, J=7.0 Hz, 3H, OCH₂CH₃), 1.65–1.89 (m, 4H, piperidine H), 3.45 (q, J=7.0 Hz, 2H, OCH₂), 3.72 (m, 1H, piperidine H), 4.12 (m, 2H, piperidine H), 7.12–7.58 (m, 4H, aromatic H).
-
HRMS: m/z calculated for C₁₅H₁₉N₃O₂ [M+H]⁺: 274.1556, found: 274.1552.
Biological Activities and Mechanistic Insights
Kinase Inhibition Profile
The compound demonstrates nanomolar potency against multiple kinase targets:
| Kinase | IC₅₀ (nM) | Selectivity Index (vs. EGFR) |
|---|---|---|
| JAK2 | 12.4 | 8.5 |
| ALK | 18.9 | 5.2 |
| EGFR | 105.7 | 1.0 |
Data from
Molecular docking simulations reveal hydrogen bonds between the oxadiazole’s N2 atom and JAK2’s Glu⁹³⁰, while the piperidine nitrogen forms a salt bridge with Asp⁹⁴⁴. This dual-binding mode explains the superior JAK2 inhibition compared to first-generation inhibitors.
Antiproliferative Effects
In NCI-60 cancer cell lines, the compound shows selective activity against leukemia (GI₅₀ = 1.8 μM) and colon cancer (GI₅₀ = 2.4 μM) models. Mechanistic studies indicate:
-
G1 cell cycle arrest via p21 upregulation (3.2-fold vs. control)
-
Mitochondrial apoptosis induction (caspase-3 activation: 58% increase at 5 μM)
-
Synergy with doxorubicin (combination index = 0.32 at 1:2 molar ratio)
| Parameter | Value |
|---|---|
| t₁/₂ | 2.8 h |
| Cₘₐₓ | 1.4 μg/mL |
| AUC₀–∞ | 8.7 μg·h/mL |
| Vd | 3.2 L/kg |
Data from
Oral bioavailability reaches 42% in rats, with linear pharmacokinetics up to 50 mg/kg. Cytochrome P450 screening shows moderate inhibition of CYP3A4 (IC₅₀ = 9.8 μM), warranting drug interaction studies.
Acute Toxicity
LD₅₀ values exceed 500 mg/kg in mice (oral) and 250 mg/kg (IV), with no observed neurotoxicity at therapeutic doses. Repeated 28-day dosing (30 mg/kg/day) causes reversible hepatic steatosis in 20% of test subjects, mitigated by coadministration of N-acetylcysteine.
Therapeutic Applications and Development Status
Oncology Indications
Phase I trials (NCT04822772) in relapsed/refractory AML show:
-
Complete remission in 3/15 patients at 80 mg/m²/day
-
Grade 3–4 adverse events: neutropenia (40%), elevated transaminases (27%)
Combination studies with venetoclax demonstrate synergistic Bcl-2 inhibition (combination index = 0.21).
| Organism | MIC (μg/mL) |
|---|---|
| MRSA (ATCC 43300) | 4.8 |
| Candida auris (CDC 0381) | 12.5 |
| Pseudomonas aeruginosa | >64 |
Data from
The bactericidal activity against MRSA correlates with disruption of membrane potential (78% depolarization at 2× MIC).
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume